1-Boc-3-isopropoxypiperidine
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Overview
Description
1-Boc-3-isopropoxypiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an isopropoxy group attached to the third carbon of the piperidine ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-isopropoxypiperidine typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the isopropoxy group at the third carbon. One common method involves the reaction of 3-hydroxypiperidine with isopropyl bromide in the presence of a base, followed by Boc protection using di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-isopropoxypiperidine can undergo various chemical reactions, including:
Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The isopropoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropoxy group may yield ketones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
1-Boc-3-isopropoxypiperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block in the development of drugs targeting various diseases, such as cancer and neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-isopropoxypiperidine depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active piperidine derivative upon enzymatic cleavage of the Boc group. The molecular targets and pathways involved can vary, but they often include interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
1-Boc-3-isopropoxypiperidine can be compared with other similar compounds, such as:
1-Boc-3-hydroxypiperidine: This compound has a hydroxyl group instead of an isopropoxy group, which can lead to different reactivity and applications.
1-Boc-3-aminopiperidine: The presence of an amino group can result in distinct chemical properties and biological activities.
1-Boc-3-piperidone: This compound contains a ketone group, making it useful in different synthetic pathways and applications.
Properties
IUPAC Name |
tert-butyl 3-propan-2-yloxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-10(2)16-11-7-6-8-14(9-11)12(15)17-13(3,4)5/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHQCNSBRLETIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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